
5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as CDMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its ability to inhibit the activity of enzymes involved in various biological processes, such as DNA replication and protein synthesis. 5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and protein synthesis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to have various biochemical and physiological effects, including its ability to induce apoptosis, inhibit cell proliferation, and reduce inflammation. Additionally, 5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using 5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, 5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to have low toxicity in animal studies. However, one limitation of using 5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its poor solubility in water, making it difficult to administer.
将来の方向性
There are several future directions for the use of 5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in scientific research. One potential direction is the development of 5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione-based drug delivery systems that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential of 5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione as a treatment for other diseases, such as fungal infections and bacterial infections. Furthermore, the development of 5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione analogs with improved efficacy and reduced toxicity is another potential future direction.
合成法
5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzaldehyde with 3,5-dimethylphenylhydrazine to form 2-(2-chlorophenyl)hydrazono)-3,5-dimethylbenzyl alcohol. This intermediate is then reacted with thiosemicarbazide to form 5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
科学的研究の応用
5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown promising results in various scientific research applications, including its potential as an anticancer agent, antifungal agent, and antimicrobial agent. Studies have shown that 5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, 5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to have antifungal properties, making it a potential treatment for fungal infections. Furthermore, 5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown antimicrobial activity against various bacteria, including drug-resistant strains.
特性
IUPAC Name |
3-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c1-10-7-11(2)9-12(8-10)20-15(18-19-16(20)21)13-5-3-4-6-14(13)17/h3-9H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDGOOAAZLANFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5766406.png)
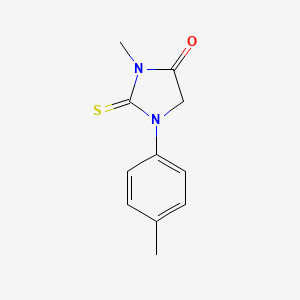
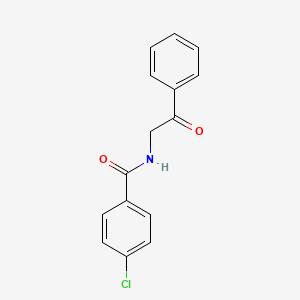
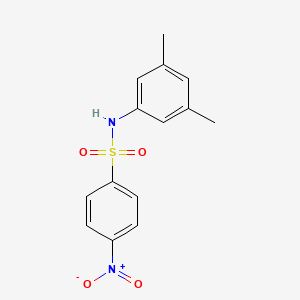
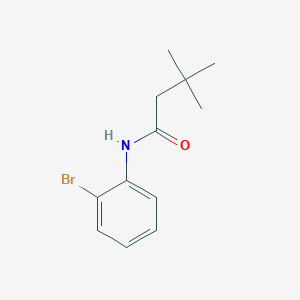
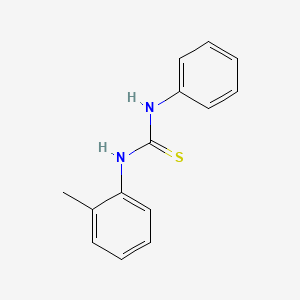
![4-{2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5766445.png)
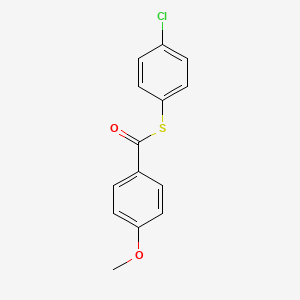
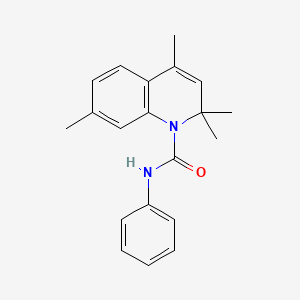
![1-{2-[(2-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5766463.png)
![5-{[(3-chlorophenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5766470.png)

